molecular formula C8H5BrN2 B1288835 3-Bromo-1,6-naphthyridine CAS No. 17965-73-0

3-Bromo-1,6-naphthyridine

Cat. No. B1288835
CAS RN: 17965-73-0
M. Wt: 209.04 g/mol
InChI Key: WRSZLHTTXPEKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Bromo-1,6-naphthyridine and its derivatives has been explored through various methods. One approach involves the reaction between 2-(N-propargylamino)benzaldehydes and arylamines in the presence of CuBr2, leading to the formation of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines through an intramolecular inverse electron-demand hetero-Diels-Alder reaction followed by air oxidation . Another method includes the chemical modification of pyridine derivatives to synthesize methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine . Additionally, the reductive amination of Schiff's bases has been used to synthesize bromo and methoxy tetrahydro-[2,7]-naphthyridine derivatives . A convenient synthesis of 3-bromo-1,6-naphthyridine itself has been described, highlighting differences in reactivity between bromo and chloro derivatives .

Molecular Structure Analysis

The electronic structure of bromo derivatives of isomeric benzo[h]naphthyridines has been studied using SCF CI PPP methods, providing insights into their wave number, oscillator strength values, and dipole moments. These calculations have been compared with experimental ultraviolet spectroscopy data, showing good correlation and suggesting the potential of these compounds as building blocks for the synthesis of pyridoacridine alkaloids .

Chemical Reactions Analysis

The reactivity of 3-Bromo-1,6-naphthyridine has been investigated in various contexts. For instance, benzo[c][2,7]naphthyridines with bromo substituents undergo regioselective homolytic substitutions, leading to dihydro derivatives and, upon rearomatization, to disubstituted benzo[c][2,7]naphthyridines . Amination reactions with potassium amide in liquid ammonia have been used to obtain amino derivatives of 1,6-naphthyridine, with the intermediacy of didehydro-1,7-naphthyridine being proposed . Moreover, rearrangements during aminations of bromo-1,5-naphthyridines have been observed, likely involving a naphthyridyne intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1,6-naphthyridine derivatives have been characterized through various spectroscopic techniques. Ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy have been employed to study these compounds. For example, the UV spectra of bromo benzo[h]naphthyridines have been compared with those of unsubstituted counterparts, aiding in the understanding of their electronic structures . The IR and NMR spectra of 2-substituted 1,8-naphthyridines have also been reported, providing further details on the substituent effects on the core naphthyridine structure .

Scientific Research Applications

1. Anticancer Research

1,6-Naphthyridines, including 3-Bromo-1,6-naphthyridine, are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Specifically, the anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines .

The method of application involves the synthesis of functionalized 1,6-naphthyridines and their correlation with biological activity . The structure-activity relationship (SAR) along with molecular modeling studies are used to correlate the anticancer activity to 1,6-naphthyridines .

The results or outcomes of these studies are still being investigated. The current focus is on recent synthetic developments and a thorough study of the anticancer activity of 1,6-naphthyridines .

2. Synthesis of Novel Derivatives

3-Bromo-1,6-naphthyridine has been used in the synthesis of novel derivatives. For example, a novel regioisomeric series of 3-aryl-1,5-naphthyridine derivatives have been constructed using a Suzuki cross-coupling reaction .

The method involved 3-bromo-1,5-naphthyridine and boronic acid with palladium as a catalyst to give derivatives .

The results of this synthesis are novel 3-aryl-1,5-naphthyridine derivatives, which could potentially have various applications in medicinal chemistry .

3. Anti-HIV Research

1,6-Naphthyridines, including 3-Bromo-1,6-naphthyridine, have shown potential anti-HIV activity . The method of application involves the synthesis of functionalized 1,6-naphthyridines and their correlation with biological activity . The structure-activity relationship (SAR) along with molecular modeling studies are used to correlate the anti-HIV activity to 1,6-naphthyridines .

4. Anti-Microbial Research

1,6-Naphthyridines, including 3-Bromo-1,6-naphthyridine, have shown potential anti-microbial activity . The method of application involves the synthesis of functionalized 1,6-naphthyridines and their correlation with biological activity . The structure-activity relationship (SAR) along with molecular modeling studies are used to correlate the anti-microbial activity to 1,6-naphthyridines .

5. Analgesic Research

1,6-Naphthyridines, including 3-Bromo-1,6-naphthyridine, have shown potential analgesic activity . The method of application involves the synthesis of functionalized 1,6-naphthyridines and their correlation with biological activity . The structure-activity relationship (SAR) along with molecular modeling studies are used to correlate the analgesic activity to 1,6-naphthyridines .

6. Anti-Inflammatory Research

1,6-Naphthyridines, including 3-Bromo-1,6-naphthyridine, have shown potential anti-inflammatory activity . The method of application involves the synthesis of functionalized 1,6-naphthyridines and their correlation with biological activity . The structure-activity relationship (SAR) along with molecular modeling studies are used to correlate the anti-inflammatory activity to 1,6-naphthyridines .

7. Anti-Oxidant Research

1,6-Naphthyridines, including 3-Bromo-1,6-naphthyridine, have shown potential anti-oxidant activity . The method of application involves the synthesis of functionalized 1,6-naphthyridines and their correlation with biological activity . The structure-activity relationship (SAR) along with molecular modeling studies are used to correlate the anti-oxidant activity to 1,6-naphthyridines .

8. Metal Complexes

3-Bromo-1,6-naphthyridine has been used in the formation of metal complexes . These complexes can have various applications in medicinal chemistry .

Safety And Hazards

When handling 3-Bromo-1,6-naphthyridine, it is recommended to use suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Future Directions

The future directions for the study of 3-Bromo-1,6-naphthyridine and its derivatives could involve further exploration of their synthesis methods, as well as a deeper investigation into their biological activities . The wide range of activities makes them a fascinating object of research with prospects for use in therapeutic purposes .

properties

IUPAC Name

3-bromo-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSZLHTTXPEKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617821
Record name 3-Bromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,6-naphthyridine

CAS RN

17965-73-0
Record name 3-Bromo-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,6-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1,6-naphthyridine
Reactant of Route 2
3-Bromo-1,6-naphthyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-1,6-naphthyridine
Reactant of Route 4
3-Bromo-1,6-naphthyridine
Reactant of Route 5
3-Bromo-1,6-naphthyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-1,6-naphthyridine

Citations

For This Compound
2
Citations
HC Van der Plas, M Woźniak… - Recueil des Travaux …, 1976 - Wiley Online Library
3‐Amino‐ and 4‐amino‐1,7‐naphthyridine are obtained from both 3‐bromo‐ and 3‐chloro‐1,7‐naphthyridine on amination with potassium amide in liquid ammonia at −33. The ratio in …
Number of citations: 17 onlinelibrary.wiley.com
R Cadilla, DN Deaton, Y Do, PA Elkins… - Bioorganic & Medicinal …, 2020 - Elsevier
GlaxoSmithKline and Astex Pharmaceuticals recently disclosed the discovery of the potent H-PGDS inhibitor GSK2894631A 1a (IC 50 = 9.9 nM) as part of a fragment-based drug …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.